2-(4,7-difluoro-1H-indol-3-yl)ethanol
Overview
Description
2-(4,7-difluoro-1H-indol-3-yl)ethanol, also known as 4,7-difluoro-1H-indol-3-yl ethan-2-ol or 4,7-difluoroindole-3-ethanol, is a synthetic compound that has been studied and used in various scientific research applications. It is a fluorinated derivative of the indole-3-ethanol molecule, and has been used for its unique properties in a variety of research areas.
Scientific Research Applications
Synthesis and Stereochemistry
- Enantiomer Resolution and Stereochemistry Assignment: The racemic form of a closely related compound, 2-(2,3-dihydro-1H-indol-3-yl)ethanol, was directly resolved for the first time. Chiral simulated moving bed chromatography was used, and the single enantiomers were isolated as their dihydrogen phosphate salts. X-ray analyses revealed that the (+)-enantiomer has the (S) configuration (Frydenvang et al., 2004).
Thermodynamic Studies
- Calorimetric and Computational Study: The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived at 298.15 K from its enthalpy of combustion and enthalpy of sublimation. This study provided valuable thermodynamic data relevant for the compound (Carvalho et al., 2019).
Catalysis and Organic Synthesis
- Eco-Friendly Synthesis of Derivatives: A highly efficient one-pot synthesis of pharmaceutically interesting functionalized derivatives was developed. The synthesis utilized commercially available sulfamic acid as an organo-catalyst in aqueous ethanol at room temperature, highlighting an eco-friendly approach (Brahmachari & Banerjee, 2014).
Material Science and Chemistry
Electrosynthesis and Electrochromic Properties
The electrosynthesis of a novel indole-based polymer and its electrochromic properties were investigated. The study focused on the synthesis of a monomer and its corresponding polymer film, emphasizing the polymer's optical and electrochemical characteristics (Carbas, Kıvrak, & Kavak, 2017).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol was explored as a protecting group for carboxylic acids. This research is relevant because it shows the potential of using derivatives of 2-(1H-indol-3-yl)ethanol in polymer chemistry. The study demonstrated the stability of the protecting group under various conditions and its ease of removal (Elladiou & Patrickios, 2012).
properties
IUPAC Name |
2-(4,7-difluoro-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-8(12)10-9(7)6(3-4-14)5-13-10/h1-2,5,13-14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTKHTPPHAYYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,7-difluoro-1H-indol-3-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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